4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-18-3-2-4-22(13-18)17-28(25,26)24-11-9-21(10-12-24)16-27-15-20-7-5-19(14-23)6-8-20/h2-8,13,21H,9-12,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHIIZCEVRIIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The use of organoboron reagents, which are stable and environmentally benign, is a key aspect of this process .
Chemical Reactions Analysis
Types of Reactions
4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized sulfonyl derivatives.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its pharmacophoric features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the piperidine ring can interact with various receptors in the body. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives documented in recent literature. Below is a comparative analysis based on substituents, physicochemical properties, and biological relevance:
Key Findings:
Structural Diversity: The target compound’s 3-methylbenzyl sulfonyl group distinguishes it from analogs with pyridinyl (e.g., 16c, 16b) or fluorinated alkyl chains (CAS 180847-28-3) . Benzonitrile moieties are conserved across all compounds, suggesting a critical role in binding interactions, possibly through nitrile’s electron-withdrawing effects .
Synthetic Efficiency :
- Yields for analogous compounds range from 38% (16b) to 74% (21c), with the target compound’s synthetic route unspecified . Tosylate or hydrochloride salt formation (e.g., 16c, 16b) is a common strategy to improve stability and solubility .
Biological Relevance: Compounds like 16c and 21a–c are reported as indirect AMP-activated protein kinase (AMPK) activators, implying the target compound may share similar mechanistic pathways .
Physicochemical Properties :
- Molecular weights vary significantly (298.34–727.89), with larger compounds (e.g., 16c) likely exhibiting reduced membrane permeability. The target compound’s intermediate size may balance bioavailability and potency.
- Nitro groups (CAS 1034470-24-0) could introduce redox-sensitive properties, unlike the sulfonyl group in the target compound, which is more chemically inert .
Research Implications
The target compound’s unique sulfonyl-piperidine-benzonitrile architecture positions it as a promising candidate for further pharmacological evaluation. Comparative data suggest that:
- Optimization of substituents (e.g., replacing ethoxypyridinyl with methylbenzyl sulfonyl) may enhance selectivity or potency.
- Salt formulations (e.g., tosylate, hydrochloride) could address solubility limitations observed in non-ionic analogs .
- Further studies should explore its kinase inhibition profile and pharmacokinetics relative to benchmarks like 16c and 21a–c .
Biological Activity
The compound 4-(((1-((3-Methylbenzyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several key functional groups:
- A piperidine ring , which is known for its role in various biological activities.
- A sulfonyl group , which enhances the compound's reactivity and biological interactions.
- A methoxy group that can influence solubility and bioavailability.
The molecular formula for this compound is , with a molecular weight of approximately 378.56 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions, including:
- Formation of the piperidine derivative through nucleophilic substitution.
- Introduction of the sulfonyl group via sulfonation reactions.
- Methoxy methylation to yield the final product.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Piperidine, 3-Methylbenzyl chloride |
| 2 | Sulfonation | Sulfur trioxide, pyridine |
| 3 | Methylation | Methyl iodide, base |
Biological Activity
Research has identified several potential biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that compounds with similar piperidine and sulfonyl moieties exhibit significant antimicrobial properties. For example, derivatives have been tested against various bacterial strains such as Salmonella typhi and Staphylococcus aureus, demonstrating moderate to strong inhibitory effects .
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). Inhibition of AChE is crucial for treating conditions like Alzheimer's disease. Preliminary studies indicate that related compounds have shown promising IC50 values in enzyme inhibition assays .
Case Studies
- Study on Acetylcholinesterase Inhibition : A series of piperidine derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 0.63 μM, indicating strong potential for therapeutic applications in neurodegenerative diseases .
- Antimicrobial Screening : Another study evaluated the antibacterial properties of synthesized compounds bearing similar structural features. The results indicated that several derivatives had significant activity against Bacillus subtilis, with some compounds achieving IC50 values below 10 μg/mL .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the piperidine and sulfonyl groups significantly affect biological activity:
- Substituents on the piperidine ring : Varying alkyl groups can enhance or diminish enzyme inhibition.
- Sulfonyl modifications : Different sulfonamide derivatives have shown varying degrees of antimicrobial acti
Q & A
Basic Research Question
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 2.35–2.45 (piperidinyl protons), δ 4.10–4.30 (methoxy/methylene groups), and δ 7.40–7.70 (aromatic protons) confirm regiochemistry .
- 13C NMR : Signals near δ 118–120 ppm indicate the benzonitrile group .
- Mass Spectrometry : High-resolution ESI-MS can distinguish the molecular ion ([M+H]+ at m/z 427.18) from sulfonamide byproducts .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for the piperidine-sulfonyl moiety .
How can researchers resolve discrepancies in reported biological activity data between this compound and its structural analogs?
Advanced Research Question
Discrepancies often arise from differences in assay conditions or structural variations. Methodological strategies include:
- Dose-Response Curves : Compare IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate potency differences .
- Structural Analysis : Use molecular docking to identify how the 3-methylbenzyl group alters binding vs. analogs with 4-fluorophenyl or pyridyl substituents .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., kinase inhibition assays) to identify outlier results caused by solvent effects (DMSO >1% can distort activity) .
What experimental design principles apply to optimizing reaction yields in flow chemistry for derivatives of this compound?
Advanced Research Question
Flow chemistry enhances reproducibility for scale-up. Key principles:
- Residence Time Optimization : Use Design of Experiments (DoE) to model the impact of time (30–120 s) on yield for benzylsulfonylation steps .
- Catalyst Screening : Immobilized catalysts (e.g., Pd/C packed beds) improve efficiency for coupling reactions, reducing metal leaching .
- In-line Monitoring : UV-Vis or IR spectroscopy detects intermediates in real time, enabling rapid adjustment of temperature/pH .
How can computational modeling predict the metabolic stability of this compound?
Advanced Research Question
- CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor identify vulnerable sites (e.g., benzonitrile hydrolysis or sulfonyl group oxidation) .
- MD Simulations : Assess binding stability in cytochrome P450 3A4 active sites; trajectories >50 ns reveal conformational changes affecting clearance rates .
- QSAR Models : Correlate logP values (>3.5) with increased microsomal stability, validated via in vitro hepatocyte assays .
What structure-activity relationship (SAR) trends are observed in analogs of this compound?
Advanced Research Question
Key modifications and their effects:
| Structural Feature | Biological Impact | Reference |
|---|---|---|
| 3-Methylbenzylsulfonyl | Enhances selectivity for kinase X vs. off-target kinase Y (IC50 ratio: 12:1) | |
| 4-Methoxyphenyl substitution | Reduces cytotoxicity (HeLa cell viability increases from 60% to 85%) | |
| Piperidine ring methylation | Improves BBB penetration (Papp >5 × 10⁻⁶ cm/s in Caco-2 assays) |
Contradictions : Analogs with bulkier substituents (e.g., naphthyl) show improved in vitro potency but poor solubility, complicating translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
